The Sesterterpenoid Hyrtiosal: A Deep Dive into its Marine Origins and Natural Sources
The Sesterterpenoid Hyrtiosal: A Deep Dive into its Marine Origins and Natural Sources
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Hyrtiosal, a notable sesterterpenoid, has been identified as a bioactive metabolite derived from marine sponges. This technical guide provides a comprehensive overview of the origins and natural sources of Hyrtiosal, with a focus on its biological producers and the broader context of its biosynthesis. Detailed experimental protocols for the isolation and characterization of related compounds from its primary source are presented, alongside a summary of its known biological activities that involve key cellular signaling pathways. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of Hyrtiosal.
Introduction
Marine invertebrates, particularly sponges of the phylum Porifera, are a prolific source of novel secondary metabolites with significant pharmacological potential.[1][2][3] Among these, the sesterterpenoids, a class of C25 isoprenoids, have demonstrated a wide range of biological activities.[4][5] Hyrtiosal, a specific sesterterpenoid, has been isolated from marine sponges of the genus Hyrtios and has attracted scientific interest due to its interesting chemical structure and bioactivity.[6][7][8] This guide delves into the origins of Hyrtiosal, its natural sources, and the methodologies for its study.
Natural Sources of Hyrtiosal
Hyrtiosal is a natural product primarily isolated from marine sponges of the genus Hyrtios, which belongs to the family Thorectidae within the order Dictyoceratida.[6][7] The most frequently cited source for Hyrtiosal is the sponge species Hyrtios erectus.[6][9][10] Specimens of Hyrtios erectus that have yielded Hyrtiosal and other bioactive compounds have been collected from various marine environments, including the Red Sea and the waters off Okinawa, Japan.[6][10]
While specific quantitative yields for Hyrtiosal from its natural sources are not extensively reported in the available literature, the repeated isolation of this compound from Hyrtios species underscores the significance of this genus as a primary source for this sesterterpenoid.
Biosynthesis of Hyrtiosal
The precise biosynthetic pathway of Hyrtiosal has not been fully elucidated. However, as a sesterterpenoid, its biosynthesis is understood to originate from the general terpenoid pathway.[5] The fundamental building blocks for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The biosynthesis of the C25 backbone of sesterterpenoids proceeds through the head-to-tail condensation of five isoprene units. This involves the sequential addition of IPP units to a growing polyprenyl pyrophosphate chain, catalyzed by prenyltransferase enzymes. The immediate precursor to sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP).[5] Following the formation of GFPP, terpene synthases catalyze complex cyclization reactions to generate the diverse carbocyclic skeletons characteristic of sesterterpenoids, including the one found in Hyrtiosal. Subsequent enzymatic modifications, such as oxidations, reductions, and isomerizations, would then lead to the final structure of Hyrtiosal.
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mva_pathway [label="Mevalonate (MVA) Pathway", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ipp_dmapp [label="IPP / DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="Geranyl Pyrophosphate (GPP, C10)", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Pyrophosphate (FPP, C15)", fillcolor="#F1F3F4", fontcolor="#202124"]; gfpp [label="Geranylfarnesyl Pyrophosphate (GFPP, C25)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Terpene Synthases\n(Cyclization)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sesterterpenoid_scaffold [label="Sesterterpenoid Scaffolds", fillcolor="#FBBC05", fontcolor="#202124"]; tailoring [label="Tailoring Enzymes\n(Oxidation, etc.)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; hyrtiosal [label="Hyrtiosal", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges acetyl_coa -> mva_pathway; mva_pathway -> ipp_dmapp; ipp_dmapp -> gpp [label="+ IPP"]; gpp -> fpp [label="+ IPP"]; fpp -> gfpp [label="+ IPP"]; gfpp -> cyclization; cyclization -> sesterterpenoid_scaffold; sesterterpenoid_scaffold -> tailoring; tailoring -> hyrtiosal; } General biosynthetic pathway for sesterterpenoids like Hyrtiosal.
Experimental Protocols: Isolation and Characterization
Extraction
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Sample Preparation: The collected sponge material (Hyrtios erectus) is frozen immediately after collection to preserve the chemical integrity of its metabolites. The frozen sponge is then thawed, cut into smaller pieces, and freeze-dried.
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Solvent Extraction: The dried and macerated sponge material is exhaustively extracted with a mixture of organic solvents, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.
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Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-butanol and water, followed by further partitioning of the n-butanol fraction between aqueous methanol and n-hexane.
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Column Chromatography: The resulting fractions are then subjected to various column chromatography techniques.
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Normal-Phase Column Chromatography: Fractions rich in sesterterpenoids (e.g., the n-hexane fraction) are typically separated on a silica gel column using a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate.
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Size-Exclusion Chromatography: Further separation can be achieved using size-exclusion chromatography on Sephadex LH-20, often with a solvent system like 20% aqueous methanol.
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Purification
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High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system, such as a gradient of methanol and water.
Structure Elucidation
The chemical structure of the purified Hyrtiosal is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure, including:
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¹H NMR
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¹³C NMR
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Correlation Spectroscopy (COSY)
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Heteronuclear Single Quantum Coherence (HSQC)
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Heteronuclear Multiple Bond Correlation (HMBC)
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Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the stereochemistry.
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// Nodes start [label="Sponge Collection\n(Hyrtios erectus)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction\n(MeOH/CH₂Cl₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; partitioning [label="Solvent Partitioning\n(e.g., n-BuOH/H₂O, Hexane/aq. MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; silica_gel [label="Silica Gel Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; sephadex [label="Size-Exclusion Chromatography\n(Sephadex LH-20)", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="Reversed-Phase HPLC (C18)", fillcolor="#FFFFFF", fontcolor="#202124"]; purified [label="Purified Hyrtiosal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Structure Elucidation\n(NMR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> extraction; extraction -> partitioning; partitioning -> silica_gel; silica_gel -> sephadex; sephadex -> hplc; hplc -> purified; purified -> analysis; } General workflow for the isolation and characterization of Hyrtiosal.
Signaling Pathways Modulated by Hyrtiosal
Hyrtiosal has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling.[9] This activity gives Hyrtiosal the potential to influence several downstream signaling pathways.
PI3K/AKT Signaling Pathway
By inhibiting PTP1B, Hyrtiosal can enhance the activation of the PI3K/AKT signaling pathway. PTP1B normally dephosphorylates and inactivates the insulin receptor, thereby dampening the downstream signal. Inhibition of PTP1B by Hyrtiosal leads to sustained insulin receptor activation, promoting the activation of PI3K and subsequent phosphorylation and activation of AKT. Activated AKT plays a crucial role in mediating many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.[9]
// Nodes insulin [label="Insulin", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; insulin_receptor [label="Insulin Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; ptp1b [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hyrtiosal [label="Hyrtiosal", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; pip3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; p_akt [label="p-AKT (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glut4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; glucose_uptake [label="Glucose Uptake", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges insulin -> insulin_receptor [arrowhead=vee]; insulin_receptor -> pi3k [arrowhead=vee]; ptp1b -> insulin_receptor [label="Inhibits", arrowhead=tee, color="#EA4335"]; hyrtiosal -> ptp1b [label="Inhibits", arrowhead=tee, color="#EA4335"]; pi3k -> pip3 [label="Converts PIP2 to", arrowhead=vee]; pip2 -> pip3 [style=invis]; pip3 -> p_akt [label="Activates", arrowhead=vee]; akt -> p_akt [style=invis]; p_akt -> glut4 [arrowhead=vee]; glut4 -> glucose_uptake [arrowhead=vee]; } Hyrtiosal's effect on the PI3K/AKT signaling pathway.
TGF-β/Smad2 Signaling Pathway
Hyrtiosal has also been shown to modulate the transforming growth factor-beta (TGF-β)/Smad2 signaling pathway.[9] Insulin signaling, which is enhanced by Hyrtiosal's inhibition of PTP1B, can in turn inhibit the activation of Smad2, a key downstream effector of the TGF-β pathway. The TGF-β signaling cascade is initiated by the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. By potentiating insulin signaling, Hyrtiosal can facilitate the insulin-mediated inhibition of Smad2 activation.[9]
// Nodes tgf_beta [label="TGF-β", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tgf_beta_receptor [label="TGF-β Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; smad2 [label="Smad2", fillcolor="#FFFFFF", fontcolor="#202124"]; p_smad2 [label="p-Smad2 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; smad4 [label="Smad4", fillcolor="#FFFFFF", fontcolor="#202124"]; smad_complex [label="p-Smad2/Smad4 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_expression [label="Gene Expression", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; insulin_signaling [label="Enhanced Insulin Signaling\n(via Hyrtiosal)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges tgf_beta -> tgf_beta_receptor [arrowhead=vee]; tgf_beta_receptor -> p_smad2 [label="Phosphorylates", arrowhead=vee]; smad2 -> p_smad2 [style=invis]; p_smad2 -> smad_complex [label="+ Smad4", arrowhead=vee]; smad4 -> smad_complex [style=invis]; smad_complex -> nucleus [label="Translocates to", arrowhead=vee]; nucleus -> gene_expression [label="Regulates", arrowhead=vee]; insulin_signaling -> p_smad2 [label="Inhibits Activation", arrowhead=tee, color="#34A853"]; } Hyrtiosal's indirect effect on the TGF-β/Smad2 signaling pathway.
Conclusion
Hyrtiosal stands as a compelling example of the rich chemical diversity found within marine sponges of the genus Hyrtios. Its origins as a sesterterpenoid natural product from Hyrtios erectus highlight the importance of marine ecosystems as a source for novel bioactive compounds. While the specifics of its biosynthesis are yet to be fully detailed, the general pathway for sesterterpenoid formation provides a solid foundation for future biosynthetic studies. The outlined experimental protocols offer a practical guide for the isolation and characterization of Hyrtiosal and related compounds. Furthermore, the elucidation of its effects on key cellular signaling pathways, such as PI3K/AKT and TGF-β/Smad2, opens avenues for further research into its therapeutic potential. This guide serves as a comprehensive resource to stimulate and support ongoing and future investigations into this promising marine-derived metabolite.
References
- 1. Bioactive Compounds from the Red Sea Marine Sponge Hyrtios Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Natural Products of Marine Sponges from the Genus Hyrtios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyrtiosal, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
